molecular formula C26H44NNaO6S B1406616 Sodium taurohyodeoxycholate CAS No. 38411-85-7

Sodium taurohyodeoxycholate

Cat. No.: B1406616
CAS No.: 38411-85-7
M. Wt: 521.7 g/mol
InChI Key: VNQXUJQHLHHTRC-WMWRQJSFSA-M
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Description

Contextualization within the Bile Acid Landscape

Bile acids are steroid acids synthesized in the liver from cholesterol. wikipedia.orgnih.gov They are crucial for the digestion and absorption of fats and fat-soluble vitamins in the intestine. ontosight.aielsevier.es Their roles extend beyond digestion, as they are now recognized as important signaling molecules that regulate their own synthesis and transport, as well as influence various metabolic pathways. wjgnet.comnih.gov

Bile acids are categorized into three main types based on their origin:

Primary Bile Acids: These are synthesized directly from cholesterol in the liver. wikipedia.orgcreative-proteomics.com In humans, the two main primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.govnih.gov The synthesis of primary bile acids is a multi-step enzymatic process. nih.govfrontiersin.org

Secondary Bile Acids: These are the result of microbial action on primary bile acids in the colon. wikipedia.orgelsevier.es Gut bacteria deconjugate and dehydroxylate primary bile acids to form secondary bile acids. wjgnet.comfrontiersin.org The most common secondary bile acids in humans are deoxycholic acid (DCA), formed from cholic acid, and lithocholic acid (LCA), formed from chenodeoxycholic acid. wikipedia.orgcreative-proteomics.com Hyodeoxycholic acid is also a secondary bile acid. glpbio.comresearchgate.net

Tertiary Bile Acids: These are formed through further modification of secondary bile acids by enzymes in the liver. vitroscience.cl An example is ursodeoxycholic acid (UDCA), which can be formed from the bacterial modification of chenodeoxycholic acid and subsequent hepatic metabolism. elsevier.esfrontiersin.org

Table 1: Classification of Major Bile Acids

Classification Bile Acid Name Precursor
Primary Cholic Acid (CA) Cholesterol
Chenodeoxycholic Acid (CDCA) Cholesterol
Secondary Deoxycholic Acid (DCA) Cholic Acid
Lithocholic Acid (LCA) Chenodeoxycholic Acid
Hyodeoxycholic Acid (HDCA) -
Tertiary Ursodeoxycholic Acid (UDCA) Chenodeoxycholic Acid

Before being secreted from the liver into the bile, primary and secondary bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933). wikipedia.orgbiocrates.com This conjugation process is crucial as it increases the water solubility of the bile acids, making them more effective detergents for lipid digestion. elsevier.esnih.gov The resulting molecules are referred to as bile salts. biocrates.com

Taurine conjugation, in particular, significantly enhances the hydrophilicity of bile acids. snmjournals.orgnih.gov The ratio of glycine to taurine conjugation can vary between species and is influenced by diet. nih.gov In humans, glycine conjugation is more common, while in mice, taurine conjugation predominates. nih.gov The conjugation process involves two key enzymes: bile acid-CoA synthase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAT). nih.govnih.gov Studies have shown that a single enzyme in the human liver is capable of conjugating bile acids with both glycine and taurine. drugbank.com Taurine-conjugated bile acids, like sodium taurohyodeoxycholate, play a role in increasing bile flow and have been shown to have protective effects on the microbiome. biocrates.commthfrsupport.com.au

The synthesis of primary bile acids from cholesterol occurs in hepatocytes through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.govcreative-proteomics.com The classical pathway, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), is the major route for bile acid synthesis. nih.gov The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1). nih.gov

Once secreted into the intestine, conjugated bile acids are subject to extensive modifications by the gut microbiota. elsevier.esfrontiersin.org A key initial step is deconjugation, where bacteria possessing bile salt hydrolase (BSH) enzymes cleave the amide bond, releasing the unconjugated bile acid and the amino acid. nih.gov Following deconjugation, bacteria can perform 7α-dehydroxylation, converting primary bile acids into secondary bile acids. wjgnet.com For example, cholic acid is converted to deoxycholic acid, and chenodeoxycholic acid is converted to lithocholic acid. wikipedia.org These microbial transformations significantly alter the biological properties and signaling potential of the bile acid pool. elsevier.eselsevier.es

Positioning this compound in the Hydrophilicity Spectrum of Bile Acids

The balance between the hydrophilic (water-loving) and hydrophobic (water-fearing) properties of a bile acid is a critical determinant of its physiological function and potential cytotoxicity. wjgnet.comnih.gov This balance is often quantified by a hydrophobicity index. nih.govnih.gov More hydrophilic bile acids are generally less cytotoxic. nih.gov

The hydrophilicity of common bile acids, from most to least hydrophilic, generally follows this order: UDCA > CA > CDCA > DCA > LCA. wjgnet.com Conjugation with taurine increases the hydrophilicity of a bile acid more than conjugation with glycine. wjgnet.comsnmjournals.org

This compound is the taurine-conjugated form of hyodeoxycholic acid. glpbio.commedchemexpress.com Hyodeoxycholic acid itself is a dihydroxylated secondary bile acid. medchemexpress.com Based on high-performance liquid chromatography (HPLC) methods, taurohyodeoxycholate has been assigned a hydrophobicity index of -0.35, placing it on the more hydrophilic end of the spectrum. nih.gov For comparison, taurocholate has an index of 0 and taurochenodeoxycholate has an index of +0.46. nih.gov This high degree of hydrophilicity is a key characteristic of this compound.

Table 2: Hydrophobicity Index of Select Taurine-Conjugated Bile Acids

Bile Acid Hydrophobicity Index
Tauroursodeoxycholate -0.47
Taurohyodeoxycholate -0.35
Taurocholate 0
Taurochenodeoxycholate +0.46
Taurodeoxycholate (B1243834) +0.59

Source: Heuman, 1989. nih.gov

Historical and Contemporary Academic Research Trajectories for Bile Acids

The study of bile acids has a long history, with initial chemical isolations and structural elucidations occurring in the 19th and early 20th centuries. nih.govcore.ac.uk The correct structure of the steroid nucleus was finally determined in the 1930s. nih.govcore.ac.uk The mid-20th century saw significant advances in understanding bile acid metabolism, including the distinction between primary and secondary bile acids. nih.gov

A major paradigm shift in bile acid research occurred with the discovery that bile acids are not just digestive detergents but also potent signaling molecules that act as ligands for nuclear receptors, most notably the farnesoid X receptor (FXR). nih.govnih.gov This discovery, made in the late 1990s, opened up a new era of research into the role of bile acids in regulating gene expression and a wide array of metabolic processes. nih.govnih.gov

Contemporary research continues to explore the complex interplay between bile acids, the gut microbiota, and host metabolism. elsevier.eselsevier.es There is significant interest in how microbial modifications of bile acids influence host signaling pathways and contribute to health and disease. mdpi.comnih.gov Furthermore, the therapeutic potential of specific bile acids and their derivatives is an active area of investigation, building on the historical use of bile acids like ursodeoxycholic acid for gallstone dissolution. nih.govresearchgate.net Research into specific conjugated bile acids like this compound is contributing to a more nuanced understanding of how individual bile acid species can modulate cellular processes. medchemexpress.comtargetmol.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXUJQHLHHTRC-WMWRQJSFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38411-85-7
Record name Sodium taurohyodeoxycholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM TAUROHYODEOXYCHOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Functions and Molecular Mechanisms of Sodium Taurohyodeoxycholate

Receptor-Mediated Signaling Pathways

Sodium taurohyodeoxycholate initiates its signaling functions primarily through binding to specific receptors on the cell surface and within the nucleus. These interactions trigger downstream cascades that regulate gene expression and cellular responses involved in metabolism and inflammation.

G Protein-Coupled Bile Acid Receptor Agonism

This compound is recognized as an agonist for several G protein-coupled receptors (GPCRs), which are crucial mediators of bile acid signaling.

Taurohyodeoxycholic acid (THDCA) is an agonist of the Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1). imrpress.com The activation of TGR5 by bile acids stimulates adenylyl cyclase, leading to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com This increase in cAMP subsequently activates Protein Kinase A (PKA) and other downstream effectors like the Exchange protein directly activated by cAMP (EPAC). mdpi.com Through these pathways, TGR5 activation is a key molecular link between bile acid signaling and the regulation of energy metabolism, inflammation, and cell proliferation. mdpi.com For instance, TGR5 signaling has been shown to be important for alleviating cellular stress during early embryo development. nih.gov

Some conjugated bile acids are known to activate the Sphingosine-1-Phosphate Receptor 2 (S1PR2). frontiersin.orgresearchgate.net While research has specifically identified other bile acids like taurocholic acid (TCA) and taurodeoxycholic acid (TDCA) as activators of the S1PR2 pathway, the direct and specific modulatory role of this compound on S1PR2 is less characterized. sapphirebioscience.comnih.gov Activation of S1PR2 by bile acids in hepatocytes can induce downstream signaling through pathways such as ERK1/2 and AKT. researchgate.netnih.gov In immune cells, S1PR2 activation is linked to pro-inflammatory responses. frontiersin.org One study noted that in a model of colitis, THDCA administration led to a decrease in inflammatory markers like COX-2 and TNF-α, suggesting an anti-inflammatory effect, which contrasts with the typical pro-inflammatory role of S1PR2 activation in immune cells. frontiersin.org

GPCR19 is an alternative designation for the TGR5 receptor. imrpress.com Therefore, the agonism of this compound at GPCR19 is identical to its activity at TGR5. Upon binding, it initiates signaling cascades that are primarily mediated by the Gαs subunit of the associated G protein. mdpi.com This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. mdpi.com The rise in cAMP activates PKA and EPAC, which in turn phosphorylate a variety of downstream targets, modulating gene transcription and influencing processes such as metabolism, cell survival, and inflammation. mdpi.com

Interactions with Nuclear Hormone Receptors and Transcriptional Regulation

In addition to membrane-bound receptors, this compound influences cellular function by interacting with nuclear hormone receptors, which act as transcription factors to regulate gene expression.

Taurohyodeoxycholic acid (THDCA) has been identified as an agonist of the Farnesoid X Receptor (FXR), a critical nuclear receptor that governs the homeostasis of bile acids, lipids, and glucose. imrpress.combmj.com FXR activation regulates a network of genes involved in bile acid synthesis, transport, and metabolism. frontiersin.org

One key target gene of FXR is the small heterodimer partner (SHP). frontiersin.org Activation of FXR leads to the upregulation of SHP, which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. frontiersin.org Research has demonstrated that THDCA behaves as an FXR agonist in intestinal organoid experiments. bmj.com In a study involving diabetic mice, a polyphenol-rich diet led to depleted serum levels of THDCA, which was associated with reduced expression of FXR-responsive genes in the ileum, providing in vivo evidence of its agonistic activity. bmj.com This confirms that the presence of THDCA contributes to the activation of the FXR signaling pathway.

Table 1: Summary of Receptor Interactions for Taurohyodeoxycholic Acid (THDCA)

ReceptorReceptor TypeKnown InteractionKey Downstream Effect
TGR5 / GPCR19 G Protein-Coupled ReceptorAgonist imrpress.comIncreased intracellular cAMP, PKA activation mdpi.com
S1PR2 G Protein-Coupled ReceptorNot fully characterized; other conjugated bile acids are agonists frontiersin.orgsapphirebioscience.comERK1/2 and AKT activation researchgate.netnih.gov
FXR Nuclear Hormone ReceptorAgonist imrpress.combmj.comRegulation of target genes (e.g., SHP, FGF15) bmj.com

Table 2: Effect of THDCA Depletion on Intestinal FXR Target Gene Expression

This table shows the effect of a grape polyphenol (GP)-supplemented diet, which depleted serum THDCA levels, on the gene expression of FXR targets in the ileum of diabetic mice, indicating THDCA's role as an FXR agonist. bmj.com

GeneFunctionEffect of THDCA DepletionImplied Role of THDCA
Shp Negatively regulates bile acid synthesisReduced ExpressionActivates Expression
Fgf15 Intestinal hormone, regulates bile acid synthesisReduced ExpressionActivates Expression
Fabp6 Ileal bile acid binding proteinReduced ExpressionActivates Expression
Tgr5 Bile acid receptor (expression regulated by FXR)Reduced ExpressionActivates Expression
Pregnane X Receptor (PXR) Interactions

The Pregnane X Receptor (PXR) is a nuclear receptor well-known for its role in sensing foreign substances (xenobiotics) and regulating the expression of genes involved in their metabolism and transport. nih.gov Bile acids, particularly secondary bile acids, are recognized as non-exclusive ligands for PXR. unina.it Activation of PXR is crucial for maintaining bile acid homeostasis and protecting the liver from the toxicity of high bile acid concentrations. nih.gov

Research investigating liver regeneration has highlighted the involvement of PXR in hepatocyte proliferation. nih.gov Studies analyzing the impact of PXR activation on gut microbiota and bile acid profiles have included this compound among the bile acids measured, suggesting its relevance in pathways involving PXR activation. biorxiv.org While direct, high-affinity binding studies specifically for this compound are not extensively detailed, its classification as a secondary bile acid places it within the group of molecules that endogenously activate PXR. nih.govunina.it This interaction is a key part of a complex regulatory network where PXR activation can influence the expression of enzymes and transporters that manage bile acid levels. nih.gov

Vitamin D Receptor (VDR) Interactions

The Vitamin D Receptor (VDR) is another nuclear receptor that functions as a receptor for the active form of vitamin D, but also for certain bile acids. researchgate.net Specifically, secondary bile acids, such as lithocholic acid (LCA), are known to be VDR ligands. researchgate.net Research indicates that secondary bile acids can act as non-exclusive ligands for VDR, suggesting a broader role for these molecules in VDR signaling. unina.it

The activation of VDR by bile acids can induce the expression of detoxifying enzymes, providing a protective mechanism against the potential toxicity of these same bile acids. researchgate.net While a direct characterization of this compound as a high-affinity VDR agonist is not prominent in the literature, its structural properties and classification as a secondary bile acid suggest it may participate in VDR-mediated signaling pathways. Studies on inflammatory bowel disease have noted the therapeutic potential of VDR ligands, and analyses have characterized the physicochemical properties, such as the hydrophobicity index, of bile acids including taurohyodeoxycholate in relevant biological contexts. researchgate.net

Cellular Homeostasis and Stress Response Modulation

This compound is actively involved in maintaining cellular balance and mitigating cellular stress, particularly within the endoplasmic reticulum and mitochondria.

Endoplasmic Reticulum (ER) Stress Attenuation Mechanisms

The endoplasmic reticulum (ER) is a critical organelle for protein folding, and the accumulation of unfolded or misfolded proteins leads to a condition known as ER stress. nih.gov This stress activates the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis but which can trigger cell death if the stress is prolonged or severe. nih.gov

Bile acids, including close structural analogs of this compound, are potent inhibitors of ER stress. medchemexpress.comncats.ionih.gov Tauroursodeoxycholic acid (TUDCA), for example, is a well-documented ER stress inhibitor that can rescue cells from ER stress-induced death. nih.govmedchemexpress.comnih.gov It functions as a chemical chaperone, helping to alleviate the load of unfolded proteins. nih.gov Research shows that related bile acids can attenuate ER stress by reducing the expression and activation of key UPR proteins. nih.govncats.io Studies on tauroursodeoxycholate demonstrate a significant reduction in the expression of ER stress-related apoptosis molecules, including caspase-12. medchemexpress.commedchemexpress.com This suggests that this compound likely shares these protective mechanisms, helping to maintain cellular function under conditions that would otherwise lead to apoptosis.

Table 1: Key Proteins in ER Stress Modulated by Related Bile Acids

Protein Function in ER Stress Effect of Bile Acid Analogs (e.g., TUDCA)
Caspase-12 ER-resident caspase activated by ER stress, leading to apoptosis. Expression significantly reduced. medchemexpress.commedchemexpress.com
PERK ER transmembrane sensor that phosphorylates eIF2α to reduce protein translation. Activation is reduced.
IRE1α ER transmembrane sensor that initiates splicing of XBP1 mRNA. Activation is reduced.
ATF6 ER transmembrane sensor that translocates to the Golgi for cleavage and activation. Activation is reduced.
GRP78 (BiP) A master regulator chaperone that binds to unfolded proteins. Dissociation from ER stress sensors is inhibited.

Mitochondrial Function and Apoptosis Regulation

This compound exerts significant cytoprotective effects by modulating mitochondrial pathways involved in programmed cell death, or apoptosis.

Inhibition of Calcium-Mediated Apoptotic Pathways

Mitochondria are central to the regulation of apoptosis, and disruptions in mitochondrial membrane potential and calcium homeostasis are key triggers. An overload of intracellular calcium can lead to mitochondrial damage and the initiation of apoptotic pathways.

This compound has been shown to directly counter these effects. It prevents apoptosis by specifically blocking calcium-mediated apoptotic pathways. This protective action involves the modulation of mitochondrial membrane perturbation and the inhibition of processes that lead to the release of pro-apoptotic factors. ncats.iovulcanchem.com Bile acids can also influence cellular calcium levels more broadly by facilitating intestinal calcium absorption. nih.gov By stabilizing mitochondrial function in the face of calcium-induced stress, this compound helps to prevent the cell from committing to an apoptotic fate.

Modulation of Caspase Activation (e.g., Caspase-12)

Caspases are a family of proteases that execute the process of apoptosis. Their activation occurs in a cascade, with initiator caspases activating executioner caspases. This compound and its close analogs have been demonstrated to inhibit apoptosis by modulating the activation of these critical enzymes. ncats.io

A key target in ER-stress-induced apoptosis is Caspase-12. Research on the closely related compound tauroursodeoxycholate (TUDCA) shows that it significantly reduces the expression of both caspase-12 and the downstream executioner caspase-3. medchemexpress.commedchemexpress.com By preventing the activation of these specific caspases, the compound effectively halts the progression of the apoptotic program initiated by ER stress. This modulation is a critical component of its cytoprotective and anti-apoptotic functions. ncats.io

Regulation of Cell Proliferation and Differentiation

This compound has been demonstrated to stimulate the proliferation of intestinal epithelial cells. nih.govmedchemexpress.com Studies using intestinal epithelial cell lines, such as IEC-6 and Caco-2, have shown that treatment with taurodeoxycholate (B1243834) leads to a significant increase in cell numbers over time. nih.gov This proliferative effect is observed at physiological concentrations of the bile salt. nih.gov The stimulation of cell proliferation is a crucial aspect of maintaining the integrity of the intestinal mucosal barrier and for repair after injury. nih.gov

The proliferative effect of taurocholate (TCA), a related primary bile acid, has been shown to be dose-dependent, with maximal stimulation observed at 250 μM in IEC-6 cells. nih.gov

Interactive Data Table: Effect of Taurodeoxycholate on Intestinal Cell Proliferation

Cell LineConcentration (mmol/L)ObservationReference
IEC-60.05 - 1.0Significant increase in cell proliferation after 6 days nih.gov
Caco-20.05 - 1.0Increased cell proliferation nih.gov
IEC-6250 µM (TCA)Maximal stimulation of cell proliferation nih.gov

The proliferative effects of this compound are linked to its ability to modulate the cell cycle. nih.gov Flow cytometry analysis has revealed that treatment of intestinal epithelial cells with taurodeoxycholate leads to a significant increase in the percentage of cells in the S-phase (the synthesis phase where DNA is replicated) and a corresponding decrease in the percentage of cells in the G1-phase (the first gap phase). nih.govmedchemexpress.comresearchgate.net This indicates that this compound promotes the transition of cells from the G1 to the S phase, a critical checkpoint for cell cycle progression and division. nih.gov This shift in cell cycle distribution is a key mechanism underlying the observed increase in cell proliferation. nih.gov

Interactive Data Table: Effect of Taurodeoxycholate on Cell Cycle Phases in IEC-6 Cells

TreatmentCell Cycle PhaseChangeReference
Taurodeoxycholate (0.05-1.00 mM, 24h)S-phaseSignificant increase medchemexpress.commedchemexpress.com
Taurodeoxycholate (0.05-1.00 mM, 24h)G1-phaseSignificant decrease medchemexpress.commedchemexpress.com

A central molecular mediator of the proliferative effects of this compound is the proto-oncogene c-myc. nih.gov Studies have shown that taurodeoxycholate treatment leads to an increase in both c-myc mRNA and protein expression in intestinal epithelial cells. nih.govmedchemexpress.comnih.gov The c-Myc protein is a transcription factor that plays a pivotal role in regulating the expression of numerous genes involved in cell growth, proliferation, and metabolism. wjgnet.com

The importance of c-Myc in this process is highlighted by the finding that inhibition of c-Myc function prevents the taurodeoxycholate-induced increase in cell proliferation. nih.gov Further mechanistic insights reveal that taurodeoxycholate stimulates the translocation of the RNA-binding protein HuR from the nucleus to the cytoplasm. nih.gov In the cytoplasm, HuR binds to the 3'-untranslated region (3'-UTR) of c-myc mRNA, which in turn regulates its translation and contributes to the increased c-Myc protein levels. nih.gov

The proliferative capacity of this compound extends to regenerative processes in specific organ systems, most notably the liver. mdpi.com The related compound, tauroursodeoxycholic acid (TUDCA), has been shown to promote liver regeneration. mdpi.com Mechanistic studies have revealed that TUDCA upregulates the expression and activity of the transcription factor GATA3. mdpi.com The activation of GATA3 is a key event that leads to increased hepatocyte proliferation and subsequent liver regeneration. mdpi.com This is supported by evidence showing that knockdown of GATA3 abolishes the proliferative effects of TUDCA in liver cells. mdpi.com The promotion of regenerative cell proliferation highlights a therapeutic potential for this bile acid in conditions involving liver damage. nih.govnih.gov

Immunomodulatory and Anti-Inflammatory Actions

This compound and its related compounds possess significant immunomodulatory and anti-inflammatory properties. medchemexpress.comnih.gov These bile acids can influence the function of various immune cells and modulate inflammatory signaling pathways. unimelb.edu.au

One of the key mechanisms underlying the anti-inflammatory effects of taurodeoxycholate is the suppression of pro-inflammatory cytokine production. medchemexpress.com For instance, it has been shown to inhibit the release of interleukin-6 (IL-6) from immune cells stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. acs.orgnih.gov This effect is, at least in part, mediated through the activation of G-protein coupled receptors like GPCR19 (also known as TGR5). medchemexpress.com

Furthermore, the anti-inflammatory actions of related bile acids are also linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. frontiersin.org By suppressing NF-κB activation, these compounds can reduce the expression of a wide range of inflammatory genes. dovepress.comresearchgate.net The immunomodulatory effects also involve interactions with other pathways, such as the JAK/STAT and MAPK signaling cascades. nih.govdovepress.com

Suppression of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6)

This compound has demonstrated the ability to modulate the immune response by reducing the secretion of key pro-inflammatory cytokines. Cytokines are signaling proteins that play a critical role in orchestrating an inflammatory response. An overproduction of pro-inflammatory cytokines can lead to tissue damage and is a hallmark of many inflammatory conditions.

Research conducted on a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice has shown that T-HYDECA can significantly decrease the colonic secretion of cytokines associated with T-helper 1 (Th1) and T-helper 17 (Th17) cells. nih.gov These subsets of T-helper cells are major drivers of inflammation. Specifically, administration of T-HYDECA led to a reduction in Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are potent inflammatory mediators. nih.govfrontiersin.org The study also noted a decrease in other Th1 and Th17-related cytokines, including interferon-gamma (IFN-γ), IL-12p70, IL-17A, IL-21, and IL-22. nih.gov Concurrently, the compound was found to increase the production of anti-inflammatory Th2 and T-regulatory (Treg) related cytokines, such as IL-4 and IL-10, indicating a role in rebalancing the immune response. nih.gov

Cytokine TypeSpecific CytokineObserved Effect of T-HYDECAReference
Pro-Inflammatory (Th1/Th17-related)TNF-αReduced nih.govfrontiersin.org
IL-6Reduced nih.gov
IFN-γReduced nih.gov
IL-12p70Reduced nih.gov
IL-17AReduced nih.gov
IL-21 & IL-22Reduced nih.gov
Anti-Inflammatory (Th2/Treg-related)IL-4Increased nih.gov
IL-10Increased nih.gov

Inhibition of Myeloperoxidase Activity

Myeloperoxidase (MPO) is an enzyme predominantly found in neutrophils, a type of white blood cell. It plays a role in the host defense system by producing hypochlorous acid. However, MPO activity is also widely used as a quantitative index of neutrophil infiltration into tissues, a key event in acute inflammation. Elevated MPO activity is indicative of inflammatory tissue damage.

Studies have consistently shown that this compound can limit MPO activity. frontiersin.org In a mouse model of TNBS-induced ulcerative colitis, administration of T-HYDECA resulted in a significant reduction of MPO activity in the colon. nih.govfrontiersin.org This finding suggests that the compound mitigates inflammation in part by reducing the influx of neutrophils into the inflamed tissue, thereby decreasing a major source of oxidative stress and tissue damage.

BiomarkerFindingModel SystemReference
Myeloperoxidase (MPO) ActivitySignificantly reducedTNBS-induced colitis in mice nih.govfrontiersin.org

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The Nuclear Factor kappa B (NF-κB) pathway is a central signaling cascade that controls the transcription of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-6. The inhibition of NF-κB is a key target for many anti-inflammatory therapies.

While direct studies on this compound's effect on NF-κB are limited, the mechanism can be inferred from the actions of bile acids on their receptors, particularly the Farnesoid X receptor (FXR). FXR, a nuclear receptor activated by bile acids, exerts anti-inflammatory effects in hepatic and intestinal macrophages. frontiersin.org One of its mechanisms involves the induction of the Small Heterodimer Partner (SHP), which can in turn inhibit the NF-κB pathway, leading to decreased production of pro-inflammatory cytokines. frontiersin.orgnih.gov This suggests that T-HYDECA may modulate the NF-κB pathway indirectly through its action as a signaling molecule that activates bile acid receptors like FXR. It is noteworthy that other bile acids, such as the more hydrophobic taurodeoxycholate, have been linked to NF-κB activation, highlighting the distinct biological activities of different bile acid species.

Anti-Inflammasome Activity

Inflammasomes are large, intracellular multi-protein complexes that play a critical role in the innate immune system. The NLRP3 inflammasome is the most well-characterized and is responsible for sensing a wide range of danger signals, leading to the activation of Caspase-1 and the subsequent maturation and release of the highly pro-inflammatory cytokines IL-1β and IL-18. nih.govfrontiersin.org

The specific effects of this compound on inflammasome activity are not yet fully elucidated. However, research into bile acids in general provides insight into potential mechanisms. Bile acids appear to have a complex and sometimes contradictory role in regulating the NLRP3 inflammasome. Some studies suggest that bile acids can act as danger-associated molecular patterns (DAMPs) that activate the NLRP3 inflammasome. nih.gov Conversely, other research indicates that bile acids can inhibit NLRP3 inflammasome-dependent inflammation. This inhibition may be mediated through bile acid receptors. semanticscholar.org For instance, activation of the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) can lead to the inhibition of NLRP3 inflammasome activity. semanticscholar.org Furthermore, the bile acid receptor FXR has been shown to negatively regulate the NLRP3 inflammasome by physically interacting with NLRP3 and Caspase-1. nih.gov These findings suggest that T-HYDECA, as a bile acid, could potentially modulate inflammasome activity, though the precise nature of this interaction requires further investigation.

Transport and Disposition in Biological Systems

Hepatocellular Uptake Mechanisms

The initial and crucial step in the hepatic clearance of sodium taurohyodeoxycholate from the portal blood is its uptake into hepatocytes. This process is mediated by transporters on the basolateral (sinusoidal) membrane of these liver cells. Both sodium-dependent and sodium-independent pathways contribute to this uptake.

The Sodium-Taurocholate Co-transporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the principal transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal circulation into hepatocytes wikipedia.orgsolvobiotech.com. This process is a key component of the enterohepatic circulation of bile salts nih.gov. NTCP utilizes the sodium gradient maintained across the hepatocyte membrane to drive the uptake of bile acids against a concentration gradient solvobiotech.comnih.gov.

NTCP exhibits a broad substrate specificity for various conjugated bile acids, as well as some unconjugated bile acids and other xenobiotics nih.govnih.gov. Kinetic studies have been performed for many common bile acids to determine their affinity (Km) and transport capacity (Vmax) for NTCP. For instance, the prototypical substrate, taurocholate, has a reported Km value of approximately 6.44 µM in human NTCP-overexpressing cells nih.gov. Another bile acid, glycochenodeoxycholate, displays an even higher affinity with a Km of about 0.57 µM nih.gov.

However, specific kinetic data, such as Km and Vmax values, for the transport of this compound by NTCP are not extensively documented in the available scientific literature. While NTCP is the primary uptake transporter for conjugated bile acids, detailed characterization of its interaction with this compound remains an area for further investigation.

The expression and function of NTCP are tightly regulated to maintain bile acid homeostasis and protect the liver from bile acid-induced toxicity nih.gov. This regulation occurs at both the transcriptional and post-translational levels and can be altered in disease states researchgate.netmdpi.com.

Transcriptional regulation of the SLC10A1 gene is complex, involving a network of nuclear receptors and transcription factors researchgate.netresearchgate.net. Bile acids themselves play a central role in a negative feedback loop. High intracellular bile acid levels activate the farnesoid X receptor (FXR), which in turn induces the expression of the small heterodimer partner (SHP) researchgate.netnih.gov. SHP then represses the activity of other transcription factors, such as the retinoic acid receptor (RAR) and hepatocyte nuclear factor 4 alpha (HNF4α), leading to decreased NTCP transcription researchgate.netresearchgate.net.

Inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), are known to downregulate NTCP expression, which can contribute to cholestasis during inflammatory conditions researchgate.netnih.gov. Hormonal regulation also plays a role, with dexamethasone being shown to upregulate NTCP expression mdpi.comnih.gov.

In addition to the sodium-dependent uptake via NTCP, hepatocytes also possess sodium-independent transport systems for bile acids, primarily the Organic Anion Transporting Polypeptides (OATPs) wikipedia.orgresearchgate.net. These transporters, encoded by the SLCO gene family, mediate the uptake of a wide array of endogenous compounds and xenobiotics, including both conjugated and unconjugated bile acids nih.govnih.gov. In humans, OATP1B1, OATP1B3, and OATP2B1 are the main isoforms expressed in the liver nih.gov.

Research has identified this compound as a substrate for at least one of these transporters. Studies have shown that the rat organic anion transporting polypeptide 1 (Oatp1) can transport taurohyodeoxycholate.

Kinetic Parameters of Taurohyodeoxycholate Transport by Rat Oatp1
SubstrateTransporterKm (µM)
TaurohyodeoxycholateOatp17.5

The involvement of other human OATP isoforms in the transport of this compound has not been fully elucidated. The broad substrate specificity of OATPs suggests that they may play a significant role in the hepatic uptake of this bile acid, particularly under conditions where NTCP function is compromised wikipedia.orgpatsnap.commdpi.com.

Sodium-Taurocholate Co-transporting Polypeptide (NTCP/SLC10A1) Mediated Transport

Biliary Excretion and Enterohepatic Circulation Dynamics

Following uptake into hepatocytes, this compound is transported across the cytoplasm and secreted into the bile canaliculi, the smallest branches of the biliary tree. This efflux is a critical step for both bile formation and the elimination of bile acids from the liver nih.gov.

The primary transporter responsible for the secretion of monovalent conjugated bile salts from the hepatocyte into the bile is the Bile Salt Export Pump (BSEP), a member of the ATP-binding cassette (ABC) transporter superfamily encoded by the ABCB11 gene nih.gov. BSEP is located on the apical (canalicular) membrane of hepatocytes and actively pumps bile salts into the bile against a steep concentration gradient, a process that is dependent on ATP hydrolysis nih.gov.

Intestinal Transport and Absorption

The reabsorption of bile acids from the intestine is a highly efficient process, crucial for maintaining the bile acid pool and facilitating the digestion and absorption of dietary lipids and fat-soluble vitamins.

The primary mechanism for the active reabsorption of conjugated bile acids from the intestinal lumen occurs in the terminal ileum and is mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2. nih.govwikipedia.org This transporter is located on the apical membrane of enterocytes and utilizes the electrochemical gradient of sodium to drive the uptake of bile acids into the cell. nih.gov

Bile salts, including this compound, are known to act as permeation enhancers, increasing the absorption of various compounds across the intestinal epithelium. nih.govmdpi.com This property is attributed to several mechanisms that affect the integrity of the epithelial barrier.

One of the primary mechanisms involves the modulation of tight junctions, the protein complexes that seal the paracellular pathway between adjacent epithelial cells. nih.gov Bile salts can cause a transient and reversible opening of these junctions, thereby increasing the permeability of the paracellular route to water, ions, and small hydrophilic molecules. mdpi.com This effect is thought to be mediated by the interaction of bile salt monomers and micelles with the proteins and lipids of the cell membrane, leading to alterations in the cytoskeleton and the localization of tight junction proteins.

Furthermore, at higher concentrations, bile salts can fluidize the cell membrane by intercalating into the lipid bilayer. nih.gov This can increase the transcellular permeability to lipophilic compounds. Some bile salts have also been shown to inhibit the function of efflux transporters, such as P-glycoprotein, which can further enhance the net absorption of certain drugs. researchgate.net The specific contribution of each of these mechanisms to the permeation-enhancing effect of this compound would depend on its concentration in the intestinal lumen.

Systemic Distribution and Plasma Concentrations in Research Models

Following intestinal absorption, bile acids enter the portal circulation and are efficiently taken up by the liver. However, a small fraction may escape hepatic uptake and enter the systemic circulation. Direct pharmacokinetic studies detailing the systemic distribution and plasma concentrations of this compound in research models are scarce. Nevertheless, data from studies on structurally similar taurine-conjugated bile acids can provide valuable insights.

For instance, pharmacokinetic studies of tauroursodeoxycholic acid in rats have shown that after oral administration, it appears in the serum almost entirely in its taurine-conjugated form. nih.gov The plasma clearance of intravenously administered [14C]ursodeoxycholic acid in rats follows a biphasic exponential curve, with a rapid initial distribution phase and a slower elimination phase. nih.gov It is expected that this compound would exhibit similar pharmacokinetic behavior, with rapid hepatic uptake from the portal blood leading to low systemic plasma concentrations under normal physiological conditions.

In rodent models, plasma concentrations of endogenous bile acids can vary between species. mdpi.com Any exogenous administration of this compound would likely lead to a transient increase in its plasma concentration, followed by rapid clearance primarily through hepatic uptake and biliary excretion. The extent of its distribution to other tissues is expected to be limited due to its efficient enterohepatic circulation.

Interactive Data Table: Choleretic Effect of Taurohyodeoxycholic Acid in Rats

Infusion Rate (nmol/min/100g body wt)Bile Flow (µL/min/100g body wt)Bile Salt Secretion Rate (nmol/min/100g body wt)
1005.8420
2008.2600
30011.5830

Data adapted from a study on the intravenous infusion of taurohyodeoxycholic acid in bile salt-depleted bile fistula rats. nih.gov

Pathophysiological Roles and Disease Implications

Hepatic and Biliary System Disorders

Cholestasis Pathogenesis and Modulation

Cholestasis is a condition characterized by the impairment of bile formation or flow, leading to the accumulation of bile acids and other toxic substances in the liver. This accumulation can damage liver cells, drive inflammation, and ultimately lead to severe liver disease. The pathogenesis involves the disruption of bile acid transport machinery in hepatocytes. Toxic, hydrophobic bile acids can damage cellular membranes and organelles, further impairing the function of key transport proteins like the bile salt export pump (BSEP).

Sodium taurohyodeoxycholate demonstrates a significant modulatory role in this process. Rather than causing cholestasis, it has been shown to protect against it. In animal models, the infusion of toxic bile acids such as taurochenodeoxycholic acid (TCDCA) leads to a rapid reduction in bile flow and increased biliary release of liver enzymes, indicative of cholestatic liver injury. However, when co-infused with taurohyodeoxycholic acid (THDCA), these cholestatic effects are prevented. THDCA facilitates the biliary secretion of the toxic TCDCA, reducing its residence time in the liver and thereby mitigating its damaging effects. This modulation helps preserve normal bile flow and protects the liver from cholestasis-induced injury.

Gallstone Formation and Dissolution Mechanisms

Gallstone disease, particularly the formation of cholesterol gallstones, is a common biliary disorder. The primary mechanism involves the supersaturation of bile with cholesterol. When the concentration of cholesterol exceeds the solubilizing capacity of bile salts and phospholipids (B1166683), it can precipitate and crystallize, forming stones. The balance between hydrophobic and hydrophilic bile acids in the bile pool is a critical factor in this process; a higher proportion of hydrophobic bile acids can promote cholesterol crystallization.

While specific studies on this compound for gallstone dissolution are limited, the properties of its unconjugated form, hyodeoxycholic acid (HDCA), and other hydrophilic bile acids like tauroursodeoxycholic acid (TUDCA) provide insight into its potential mechanisms. Hydrophilic bile acids can reduce the cholesterol saturation of bile by inhibiting cholesterol absorption and synthesis. Research on TUDCA has shown it can prevent cholesterol gallstone formation in mice on a lithogenic diet by reducing both serum and hepatic cholesterol levels and decreasing the gallbladder's cholesterol saturation index. Similarly, HDCA has been reported to have beneficial effects in preventing gallstone formation. By increasing the hydrophilicity of the bile acid pool, this compound likely contributes to a less favorable environment for cholesterol precipitation and gallstone formation.

Hepatoprotective Effects against Bile Acid-Induced Toxicity

The accumulation of hydrophobic bile acids during cholestasis is a primary driver of liver cell injury. These bile acids can induce apoptosis and necrosis of hepatocytes by disrupting cell membranes and causing mitochondrial stress. The ability of certain bile acids to counteract this toxicity is a key therapeutic mechanism.

Taurohyodeoxycholic acid (THDCA) exhibits potent hepatoprotective effects. In a study using rats, the infusion of the toxic bile acid taurochenodeoxycholic acid (TCDCA) caused significant liver injury, evidenced by reduced bile flow and increased leakage of cellular enzymes like alkaline phosphatase (AP) and lactate dehydrogenase (LDH) into the bile. The simultaneous infusion of THDCA almost completely abolished this enzyme leakage and preserved normal bile flow. The protective mechanism involves THDCA enhancing the biliary secretion of the toxic TCDCA, thereby reducing its concentration and dwell time within hepatocytes. This effect was found to be associated with a selective stimulation of phospholipid secretion into the bile, which further helps to neutralize the toxicity of bile acids.

ParameterTCDCA Infusion AloneTCDCA + THDCA Co-infusionProtective Effect of THDCA
Bile Flow ReducedPreservedPrevents cholestasis
Biliary Enzyme Leakage (AP, LDH) IncreasedAlmost totally abolishedIndicates prevention of hepatocyte injury
TCDCA Biliary Secretion Rate Very low (~1 µmol/min/kg)Increased to maximum (~8 µmol/min/kg)Facilitates elimination of toxic bile acid
Phospholipid (PL) Secretion NormalIncreasedEnhances the formation of less toxic mixed micelles

This table summarizes findings from a study on rats investigating the hepatoprotective effects of Taurohyodeoxycholic acid (THDCA) against Taurochenodeoxycholic acid (TCDCA)-induced toxicity. frontiersin.org

Gastrointestinal System Diseases

Inflammatory Bowel Diseases (e.g., Ulcerative Colitis Models)

Inflammatory bowel disease (IBD), which includes ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The pathogenesis involves a dysregulated immune response to gut microbiota in genetically susceptible individuals. This leads to damage of the intestinal lining, causing symptoms like diarrhea, rectal bleeding, and abdominal pain.

Taurohyodeoxycholic acid (THDCA) has demonstrated significant anti-inflammatory effects in experimental models of colitis. nih.gov In a mouse model where colitis was induced by trinitrobenzene sulfonic acid (TNBS), administration of THDCA significantly alleviated the disease. nih.gov It improved key pathological markers, including body weight, colon length, and histological signs of inflammation. nih.gov The mechanism behind this therapeutic effect involves the modulation of the immune system. THDCA was found to restore the balance between different types of T-helper cells, specifically the Th1/Th2 and Th17/Treg ratios, which are crucial in regulating intestinal inflammation. nih.gov

Pathologic Marker / Immune ResponseColitis Model (Untreated)Colitis Model + THDCA TreatmentTherapeutic Outcome
Body Weight DecreasedImprovedAlleviation of systemic disease effects
Colon Length ShortenedImprovedReduction in inflammation and edema
Histological Damage SevereAlleviatedLess tissue damage and cell infiltration
Th1/Th17 Response (Pro-inflammatory) ElevatedInhibitedDownregulation of inflammatory pathways
Th2/Treg Response (Anti-inflammatory) SuppressedImprovedUpregulation of regulatory and healing pathways

This table outlines the effects of Taurohyodeoxycholic acid (THDCA) in a TNBS-induced mouse model of ulcerative colitis. nih.gov

Intestinal Barrier Function and Immune Response

The intestinal barrier is a critical layer of cells that separates the gut lumen from the rest of the body, preventing the translocation of harmful substances and bacteria. A compromised barrier is a key factor in the pathogenesis of IBD and other inflammatory conditions. The immune response in the gut must be tightly regulated to tolerate harmless antigens while responding effectively to pathogens.

Hyodeoxycholic acid (HDCA), the unconjugated form of this compound, has been shown to enhance intestinal barrier function. frontiersin.orgnih.gov Studies in piglet models demonstrate that HDCA administration significantly increases the levels of tight junction proteins, such as ZO-1, Claudin, and Occludin, which are essential for maintaining the integrity of the epithelial barrier. frontiersin.orgnih.gov Concurrently, HDCA suppresses the expression of pro-inflammatory cytokines like TNF-α and IL-1β in intestinal tissues. frontiersin.orgnih.gov This dual action of strengthening the physical barrier while dampening local inflammation helps maintain intestinal homeostasis. The anti-inflammatory effect is further mediated by regulating the balance of immune cells, such as T-helper cells, as observed with THDCA in colitis models. nih.gov

Modulation of Gut Microbiota Composition and Function

This compound, as a secondary bile acid, is intricately involved in the dynamic interplay between the host and the gut microbiome. Bile acids, in general, exert a strong influence on the structure and composition of the gut microbial communities. They are metabolized by gut bacteria from primary bile acids into secondary bile acids, a process that shapes the gut environment. Secondary bile salts, including the family to which this compound belongs, have been observed to influence the ratio of major bacterial phyla in the gut. Specifically, they have been associated with a higher Firmicutes to Bacteroidetes ratio.

In studies on aquatic species, dietary supplementation with a blend of bile salts, which included a tauro-conjugated bile salt, led to significant shifts in the gut microbiota. For instance, in gilthead seabream, such supplementation resulted in an increased relative abundance of Firmicutes and a corresponding decrease in Proteobacteria and Actinobacteriota in the posterior intestine. This region of the gut is a primary site for the microbial metabolism of primary bile acids into their secondary forms. These findings suggest that this compound likely plays a role in modulating the gut microbial ecosystem, which in turn can have broader implications for host health and disease. The biotransformation of bile salts by gut bacteria is a key factor in host-microbe interactions, and alterations in this process can affect host metabolism.

Neurological and Neurodegenerative Conditions

Neuroprotective Mechanisms

This compound has demonstrated neuroprotective properties in preclinical research. One of the key mechanisms underlying its protective effects is the inhibition of inflammatory pathways within the central nervous system. Research has shown that this compound can inhibit the activation of nuclear factor-kappa B (NF-κB) in lipopolysaccharide-activated bone marrow-derived macrophages by activating the cAMP-PKA axis. NF-κB is a critical transcription factor that governs the expression of pro-inflammatory genes, and its inhibition can dampen inflammatory responses that contribute to neuronal damage.

The taurine (B1682933) component of this compound may also contribute to its neuroprotective effects. Taurine is known to have cytoprotective capabilities, helping to control salt concentrations within cells, which improves cellular metabolic activity and provides antioxidant effects. It also plays a role in stabilizing cell membranes and can act as a neurotransmitter, improving synaptic function. These properties are crucial for maintaining neuronal health and resilience against stressors that can lead to neurodegeneration.

Modulation of Neuroinflammation and Glial Activation

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a hallmark of many neurodegenerative diseases. This compound has been shown to modulate these processes. Its ability to inhibit NF-κB activation is central to its anti-inflammatory effects. By suppressing this pathway, it can reduce the production and release of pro-inflammatory mediators from activated glial cells, thereby mitigating the neurotoxic environment that contributes to neuronal death.

While direct studies on this compound's effect on glial cells are emerging, research on structurally similar bile acids provides further insight. For example, tauroursodeoxycholic acid (TUDCA) has been shown to reduce microglial activation and prevent the neurotoxic polarization of astrocytes. Similarly, taurochenodeoxycholic acid (TCDCA) has been found to inhibit astrocytic neuroinflammation. These findings suggest that the taurine-conjugated dihydroxy bile acid structure, common to these molecules, is important for their anti-neuroinflammatory and glia-modulating activities.

Research in Specific Neurodegenerative Disease Models (e.g., Huntington's Disease, Alzheimer's Disease)

The neuroprotective potential of this compound has been investigated in animal models of Huntington's disease (HD), a progressive neurodegenerative disorder. In a 3-nitropropionic acid rat model of HD, daily intraperitoneal administration of the taurodeoxycholic acid form of the compound was found to prevent neuropathology and associated behavioral deficits. Furthermore, in the R6/2 transgenic mouse model of HD, subcutaneous administration of the same form of the compound led to a significant reduction in striatal neuropathology.

In the context of Alzheimer's disease (AD), while direct studies on this compound are limited, research on related compounds offers promising insights. A combination therapy of sodium phenylbutyrate and taurursodiol (which contains TUDCA) has been evaluated in a clinical trial for AD. The results showed reductions in cerebrospinal fluid biomarkers of core AD pathology, including phosphorylated tau-181 and total tau, as well as markers of synaptic and neuronal degeneration and gliosis. Although this was a combination therapy, the positive effects on AD biomarkers highlight the potential therapeutic relevance of this class of compounds for neurodegenerative diseases.

Disease ModelCompound FormKey FindingsReference
3-nitropropionic acid rat model of Huntington's diseaseTaurodeoxycholic acid formPrevents neuropathology and associated behavioral deficits.
R6/2 transgenic mouse model of Huntington's diseaseTaurodeoxycholic acid formLeads to a significant reduction in striatal neuropathology.
Alzheimer's Disease (Clinical Trial)Sodium phenylbutyrate and taurursodiol (contains TUDCA)Reductions in CSF biomarkers of AD pathology (p-tau181, total tau), neurodegeneration, and gliosis.

Gut-Brain Axis Interactions and Microbial Metabolites in Neurological Function

The gut-brain axis is a bidirectional communication network that links the central nervous system with the gastrointestinal tract and its resident microbiota. Microbial metabolites are key players in this communication, capable of influencing brain function and behavior. While the direct role of this compound in the gut-brain axis is an area of ongoing research, its position as a microbially-influenced molecule places it at the heart of these interactions.

As a secondary bile acid, the levels of this compound in the gut and circulation are dependent on the metabolic activities of the gut microbiota. In turn, it can modulate the composition of the gut microbiota, creating a feedback loop. Alterations in the gut microbiome, known as dysbiosis, have been linked to various neurological disorders. The ability of bile acids to influence the gut microbiota suggests they may play a role in the pathophysiology of these conditions through the gut-brain axis. Metabolites produced by the gut microbiota can enter the circulation and cross the blood-brain barrier, or they can signal to the brain via the vagus nerve, thereby influencing neurological function.

Systemic Inflammatory Responses (e.g., Sepsis Models)

This compound has been identified as a potential therapeutic agent for systemic inflammatory conditions such as sepsis. A synthesized form of sodium taurodeoxycholate (B1243834), designated HY209, is being developed as a novel treatment to inhibit the inflammatory response in sepsis patients. The proposed mechanism of action involves the inhibition of inflammasomal activation, which in turn suppresses the production of pro-inflammatory cytokines.

In preclinical studies, intravenous infusion of sodium taurodeoxycholate demonstrated the ability to ameliorate systemic sepsis in both lipopolysaccharide (LPS)-injected and cecal ligation and puncture (CLP)-induced sepsis mouse models. A phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of a single intravenous administration of HY209 in healthy subjects. The results of this study showed that HY209 was well tolerated, and its systemic exposure was dose-proportional. These findings support the further development of this compound as a potential treatment for sepsis and other systemic inflammatory response syndromes.

CompoundConditionProposed MechanismKey FindingsReference
HY209 (intravenous sodium taurodeoxycholate)SepsisInhibition of inflammasomal activation and suppression of pro-inflammatory cytokine production.Ameliorated systemic sepsis in mouse models. Well tolerated in a Phase I clinical trial in healthy subjects.

Dermatological Conditions (e.g., Atopic Dermatitis)

Atopic dermatitis is a chronic inflammatory skin disease driven by a combination of skin barrier defects and immune dysregulation. nih.gov this compound is being developed as a novel topical treatment for this condition. nih.govresearchgate.net

This compound acts as an agonist for the G protein-coupled bile acid receptor 19 (GPCR19) and modulates immune responses. nih.govresearchgate.net In animal models of atopic dermatitis, topical application of TDCA has been shown to improve skin lesions and reduce the infiltration of inflammatory cells. researchgate.net

Furthermore, TDCA treatment leads to a decrease in the levels of several key markers of allergic inflammation, including:

Serum immunoglobulin E (IgE) researchgate.net

Interleukin-13 (IL-13) researchgate.net

Thymic stromal lymphopoietin (TSLP) researchgate.net

Interleukin-33 (IL-33) researchgate.net

These cytokines are crucial drivers of the type 2 inflammatory response that predominates in atopic dermatitis. By reducing their levels, TDCA helps to dampen the underlying immune overreaction that causes the characteristic skin inflammation.

The therapeutic effects of this compound in skin inflammation are linked to its influence on specific cellular signaling pathways. Research indicates that as a GPCR19 agonist, TDCA inhibits the activation of the P2X7 receptor. researchgate.net The P2X7 receptor, when activated by extracellular adenosine (B11128) triphosphate (ATP) at sites of tissue injury, plays a significant role in promoting inflammation by triggering the release of pro-inflammatory mediators. wjgnet.comnih.govmdpi.com

In addition to inhibiting the P2X7 receptor, TDCA also suppresses nuclear factor kappa B (NF-κB) signaling. researchgate.net NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov Dysregulated NF-κB activation is a hallmark of many inflammatory diseases. nih.govnih.gov By inhibiting both P2X7 receptor activation and the subsequent NF-κB signaling cascade, TDCA can effectively block key inflammatory processes in skin cells like keratinocytes, which are central to the pathogenesis of atopic dermatitis. researchgate.net

Table 2: Molecular Targets of this compound in Cutaneous Inflammation

Target Pathway Action of TDCA Downstream Effect
P2X7 Receptor Inhibition of activation researchgate.net Reduced release of pro-inflammatory mediators wjgnet.commdpi.com

Advanced Research Methodologies and Approaches for Studying Sodium Taurohyodeoxycholate

In Vitro Cellular Models and Assays

In vitro models are fundamental for dissecting the specific cellular and molecular pathways modulated by Sodium taurohyodeoxycholate. These systems offer controlled environments to study its effects on various cell types and biological processes.

Utilization of Hepatocytes, Intestinal Epithelial Cells (IEC-6), Glial Cells, and Reporter Cell Lines (e.g., CHO cells)

A variety of cell lines are employed to elucidate the diverse effects of this compound and related bile acids.

Hepatocytes: As the primary cells of the liver, hepatocytes are crucial for studying bile acid metabolism and toxicity. Research on related hydrophobic bile acids like glycochenodeoxycholate has utilized primary hepatocytes to investigate mechanisms of apoptosis, a key process in cholestatic liver injury. mdpi.com

Intestinal Epithelial Cells (IEC-6): The IEC-6 cell line is a valuable model for studying intestinal mucosal repair. Studies have shown that taurodeoxycholate (B1243834), a structurally similar bile acid, can increase IEC-6 cell migration, a critical step in wound healing. This effect is mediated by the increased expression of Transforming Growth Factor-beta (TGF-β), and this process is regulated by the transcription factor NF-κB. units.it

Glial Cells: To investigate the neuro-inflammatory effects of bile acids, glial cells such as astrocytes and microglia are used. For instance, the anti-inflammatory properties of tauroursodeoxycholic acid (TUDCA) have been demonstrated in glial cell cultures, where it reduces glial cell activation and the production of inflammatory mediators. nih.gov

Reporter Cell Lines (e.g., CHO cells): Chinese Hamster Ovary (CHO) cells are frequently used in reporter gene assays due to their ease of transfection and robust growth characteristics. hofstra.edu These cells can be engineered to express specific receptors, such as the G-protein coupled bile acid receptor 1 (TGR5), along with a reporter gene like luciferase. This allows for the screening and characterization of compounds that activate or inhibit the receptor. mdpi.com

Receptor Activity Assays (e.g., Luciferase Reporter Systems)

Luciferase reporter assays are a powerful tool for quantifying the activation of specific cellular receptors by ligands such as this compound. These assays are commonly used to study the activity of nuclear receptors and G protein-coupled receptors that are known to be modulated by bile acids.

One key target of bile acids is the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis. In a typical FXR luciferase reporter assay, cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with FXR response elements. Upon activation by a ligand, FXR binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of a substrate is then proportional to the level of FXR activation. mdpi.comresearchgate.netresearchgate.netnih.gov

Another important bile acid receptor is the G protein-coupled receptor TGR5. Similar luciferase reporter systems are used to screen for TGR5 agonists. In this case, the reporter gene is typically under the control of a cAMP response element (CRE), as TGR5 activation leads to an increase in intracellular cAMP levels. nih.gov

ReceptorCell LineReporter SystemTypical AgonistOutcome Measured
Farnesoid X Receptor (FXR)HepG2, HEK293FXRE-LuciferaseGW4064, Obeticholic AcidLuciferase activity (light emission)
Takeda G-protein-coupled receptor 5 (TGR5)CHO, HEK293TCRE-LuciferaseLithocholic Acid (LCA)Luciferase activity (light emission)

Cellular Viability and Apoptosis Assays (e.g., DNA fragmentation, PARP cleavage)

To assess the cytotoxic or protective effects of this compound, various cellular viability and apoptosis assays are employed. These assays measure key events in the apoptotic cascade.

DNA Fragmentation: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis, where a characteristic "ladder" pattern is observed in apoptotic cells. This technique has been used to study apoptosis in primary rat hepatocytes. researchgate.net

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved by caspases during apoptosis. The cleavage of PARP-1 into an 89-kDa and a 24-kDa fragment is a well-established marker of apoptosis. indigobiosciences.com Western blotting with antibodies specific to cleaved PARP can be used to detect this event in hepatocytes undergoing bile acid-induced apoptosis.

Studies on related bile acids, such as glycochenodeoxycholic acid (GCDCA), have demonstrated their ability to induce apoptosis in hepatocytes, which can be quantified by measuring caspase activation and observing morphological changes consistent with programmed cell death. caymanchem.com Conversely, hydrophilic bile acids like tauroursodeoxycholic acid (TUDCA) have been shown to protect hepatocytes from apoptosis induced by other toxic bile acids. mdpi.comoncotarget.com

Gene and Protein Expression Profiling Techniques (e.g., qRT-PCR, Western Blot for c-myc, TNF-α, IL-6, NF-κB, iNOS)

Quantitative real-time PCR (qRT-PCR) and Western blotting are standard techniques used to investigate the effects of this compound on the expression of specific genes and proteins involved in inflammation, cell growth, and apoptosis.

c-myc: The c-myc proto-oncogene is involved in cell proliferation and its expression can be altered in liver diseases. Studies have shown that c-MYC expression is deregulated in hepatocellular carcinoma and can be influenced by factors affecting hepatocyte homeostasis. fishersci.comnih.gov

TNF-α, IL-6, and NF-κB: These are key players in the inflammatory response. The effect of bile acids on the expression of these pro-inflammatory markers is often studied in models of intestinal inflammation. For example, taurocholate has been shown to decrease the colonic tissue levels of TNF-α and IL-1β in a mouse model of colitis. bohrium.com The activation of the transcription factor NF-κB is a central event in inflammation, and its activity can be modulated by bile acids. nih.gov

iNOS: Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide, a key inflammatory mediator. The expression of iNOS in macrophages can be induced by inflammatory stimuli like lipopolysaccharide (LPS). mdpi.com The ability of bile acids to modulate iNOS expression is an important aspect of their anti-inflammatory properties. For instance, taurochenodeoxycholic acid has been shown to down-regulate the mRNA expression of iNOS in the brain cortex in an animal model of neuroinflammation. researchgate.net

In Vivo Animal Models

In vivo animal models are indispensable for understanding the systemic effects of this compound and for evaluating its therapeutic potential in various disease contexts.

Application of Disease-Specific Animal Models (e.g., Bile Duct Ligation Models, TNBS-induced Colitis, Sepsis Models, Neurodegenerative Models)

Bile Duct Ligation (BDL) Models: The BDL model is a widely used surgical model of cholestatic liver injury. Ligation of the common bile duct leads to the accumulation of bile acids in the liver, causing inflammation, fibrosis, and hepatocellular damage. fishersci.com Studies have shown that this compound produces a greater hypercholeresis (increased bile flow) in BDL rats compared to normal rats, suggesting a potential therapeutic effect in cholestasis. nih.gov Another related compound, sodium tauroursodeoxycholate, has been shown to ameliorate the elevation of serum cholesterol, phospholipids (B1166683), bilirubin, and bile acid concentrations in BDL rats. researchgate.net

TNBS-induced Colitis: Trinitrobenzene sulfonic acid (TNBS)-induced colitis is a well-established animal model of inflammatory bowel disease. Intra-rectal administration of TNBS induces a transmural inflammation of the colon that shares many features with Crohn's disease in humans. This model is used to evaluate the anti-inflammatory effects of various compounds. For example, the related bile acid taurocholate has been shown to significantly inhibit body weight loss, improve colonic weight and length, and decrease macroscopic and histopathological scores in mice with TNBS-induced colitis. bohrium.com These beneficial effects were associated with a decrease in the colonic tissue levels of pro-inflammatory cytokines such as TNF-α and IL-1β. bohrium.comfrontiersin.org

Sepsis Models: Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Animal models of sepsis are often induced by the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. mdpi.comnih.govnih.gov These models are characterized by a systemic inflammatory response with high levels of circulating pro-inflammatory cytokines like TNF-α and IL-6. While direct studies with this compound in sepsis models are limited, the known anti-inflammatory properties of related bile acids suggest its potential therapeutic utility in this condition.

Neurodegenerative Models: Animal models of neurodegenerative diseases, such as those mimicking Alzheimer's disease or multiple sclerosis, are used to investigate the role of neuroinflammation in disease progression. mdpi.comresearchgate.net For instance, the experimental autoimmune encephalomyelitis (EAE) model is a classical animal model of multiple sclerosis. Studies with the related bile acid taurochenodeoxycholic acid (TCDCA) have shown that it can alleviate the progression of EAE in mice by inhibiting astrocytic neuroinflammation. researchgate.net Similarly, tauroursodeoxycholic acid (TUDCA) has demonstrated neuroprotective effects in models of acute hemorrhagic stroke. Given the emerging role of bile acids in modulating neuro-inflammatory processes, this compound may also have therapeutic potential in neurodegenerative disorders.

Animal ModelDisease ModeledCompound StudiedKey Findings
Bile Duct Ligation (BDL) in RatsCholestatic Liver InjuryThis compoundIncreased bile flow compared to normal rats. nih.gov
TNBS-induced Colitis in MiceInflammatory Bowel DiseaseTaurocholateReduced inflammation and clinical signs of colitis. bohrium.com
LPS-induced Sepsis in MiceSepsisRelated Bile Acids (General)Potential to modulate systemic inflammation.
Experimental Autoimmune Encephalomyelitis (EAE) in MiceMultiple SclerosisTaurochenodeoxycholic acidAlleviated disease progression by inhibiting neuroinflammation. researchgate.net

Assessment of Physiological Parameters (e.g., Bile Flow, Hemodynamics, Biochemical Markers of Organ Function)

The physiological effects of this compound are evaluated through a variety of in vivo and in vitro models. Key parameters assessed include its influence on bile secretion dynamics and its role in modulating biochemical markers, which can indicate organ function or distress.

Research in rat models has demonstrated that Taurohyodeoxycholic acid (THDCA), the taurine-conjugated form of the secondary bile acid hyodeoxycholic acid, has choleretic properties. chemicalbook.com Studies indicate that THDCA increases the rate of bile flow. chemicalbook.com Concurrently, it stimulates the secretion of biliary cholesterol and other biliary lipids. chemicalbook.com When co-administered with other bile acids known to be hepatotoxic, such as taurochenodeoxycholic acid (TCDCA), THDCA has shown a protective effect. chemicalbook.com This is evidenced by its ability to counteract TCDCA-induced toxicity by augmenting bile flow and the secretion of biliary acid and phospholipids in rats. chemicalbook.com

Table 1: Observed Physiological Effects of Taurohyodeoxycholic Acid (THDCA) in Rats

Parameter Assessed Observed Effect of THDCA Administration Source
Bile Flow Increase chemicalbook.com
Biliary Cholesterol Secretion Increase chemicalbook.com
Biliary Lipid Secretion Increase chemicalbook.com

Histopathological and Morphological Analysis of Tissue Damage and Inflammation

Histopathological analysis is crucial for understanding the impact of this compound at the tissue level, particularly concerning inflammation and cellular damage. This involves microscopic examination of tissue sections to identify changes in cell structure, tissue architecture, and the presence of inflammatory infiltrates.

In a mouse model of ulcerative colitis induced by 2,4,6-Trinitrobenzenesulfonic acid (TNBS), THDCA has demonstrated significant anti-inflammatory effects. chemicalbook.com Morphological analysis of colonic tissue from these models revealed that THDCA administration leads to a reduction in colonic damage. chemicalbook.com This protective effect is supported by biochemical findings within the tissue, including reduced activity of myeloperoxidase (MPO), an enzyme marker for neutrophil infiltration. chemicalbook.com Furthermore, THDCA treatment was found to decrease the expression of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). chemicalbook.com

Table 2: Histopathological and Anti-inflammatory Findings for THDCA in a Mouse Colitis Model

Finding Observation Source
Morphological Damage Reduction in colonic damage chemicalbook.com
Inflammatory Cell Infiltration Reduced myeloperoxidase (MPO) activity chemicalbook.com

Analytical Techniques for Bile Acid Quantification and Metabolomics

Accurate quantification and identification of this compound in biological matrices are essential for metabolomics and pharmacokinetic studies. Chromatography coupled with mass spectrometry is the cornerstone of modern bioanalytical methods for bile acids.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly suitable technique for the measurement of bile acids and their salts due to their physicochemical properties. nih.gov This method combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. rsc.org LC-MS/MS allows for the reliable quantification of multiple bile acids in complex biological samples, such as plasma, liver tissue, and microbiome-derived samples. nih.govnih.gov While specific high-throughput LC-MS/MS methods have been developed for common bile acids like cholic acid and deoxycholic acid, the principles are directly applicable to this compound. nih.gov The chromatographic separation is paramount for distinguishing between isobaric compounds (molecules with the same mass), ensuring accurate identification and quantification. mac-mod.com

Gas chromatography-mass spectrometry (GC-MS) can also be used for metabolomics, though it often requires chemical derivatization to make non-volatile compounds like bile acids suitable for analysis. nih.gov

High-performance liquid chromatography (HPLC) can be utilized in novel ways to study the interaction between bile salts and biological membranes. One such approach involves the use of an immobilized artificial membrane (IAM) HPLC column. chemicalbook.com This specialized column contains a monolayer of phospholipids covalently bonded to a silica (B1680970) support, mimicking a biological membrane. By measuring the retention of a compound on this column, researchers can predict its affinity for cell membranes. A study investigating the use of this technique specifically employed this compound hydrate (B1144303) to predict bile salt-membrane interactions, highlighting the utility of this HPLC-based method for characterizing the biophysical properties of this specific bile salt. chemicalbook.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org For bile acids like this compound, SAR analysis helps to identify the key molecular features responsible for their interactions with cellular targets such as transporters and receptors.

The biological effects of bile acids are often mediated by their uptake into cells via transporters, such as the Sodium Taurocholate Co-transporting Polypeptide (NTCP), which is primarily expressed in the liver. nih.govnih.gov While SAR studies have not focused specifically on this compound, research on a range of other native bile acids has led to the development of a pharmacophore model for NTCP substrates. nih.govnih.gov

A pharmacophore defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. The developed substrate pharmacophore for NTCP, derived from 14 native bile acids and their conjugates, includes the following features:

Three hydrophobic regions

One hydrogen bond donor

One negative ionizable feature

Three excluded volumes (regions of space that must remain unoccupied) nih.govnih.gov

This model suggests that the pattern of hydroxyl groups on the steroid nucleus and steric factors play a significant role in the binding and translocation of bile acids by NTCP. nih.govnih.gov Although this compound was not part of the training set for this model, its structure as a dihydroxylated, taurine-conjugated bile salt would be expected to conform to these general requirements for interaction with hepatic bile acid transporters.

Influence of Steroid Core Modifications and Side Chain Conjugation on Biological Activity

The biological activity of bile acids, including this compound, is intricately linked to their unique molecular structure. This structure consists of a rigid tetracyclic steroid core and a flexible side chain. Modifications to either of these components can significantly alter the compound's physiological and pharmacological properties.

Steroid Core Modifications: The steroid nucleus of bile acids is a cyclopenta[a]phenanthrene ring system. The number, position, and orientation of hydroxyl (-OH) groups on this core are primary determinants of a bile acid's biological function. Natural steroids exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects, which are largely dictated by the structure of their sterane skeleton. nih.gov Modifications such as variations in the degree of unsaturation or changes in hydroxylation and methylation patterns on the tetracyclic structure are crucial for these activities. mdpi.com For instance, the specific arrangement of hydroxyl groups on the steroid core of this compound is critical for its recognition by and interaction with specific biological receptors.

Side Chain Conjugation: The conjugation of the bile acid's steroid core with an amino acid, such as taurine (B1682933) in the case of this compound, profoundly impacts its physicochemical properties and biological functions. This conjugation increases the molecule's water solubility and alters its interaction with cellular transporters and enzymes. icepharma.com

Research has shown that the length and charge of the side chain are critical for interaction with cellular transport systems. nih.gov Studies on the Na+-dependent taurocholate transporter in rat hepatocytes revealed that bile acid analogs with long, negatively charged side chains were potent inhibitors of the transporter. nih.gov Conversely, shortening the side chain or introducing a positive charge weakened this inhibition, suggesting that the taurine conjugate's specific length and negative charge are optimized for receptor fit and transport. nih.gov Furthermore, side chain conjugation serves a protective role by preventing certain bacterial modifications within the intestine, such as 7-dehydroxylation. semanticscholar.org

The influence of the side chain's characteristics on inhibitory potency for the Na+-dependent taurocholate transporter is detailed below.

Table 1: Influence of Side Chain Modifications on Inhibitory Potency of Taurocholate Transporter

Side Chain Characteristic Effect on Inhibitory Potency Postulated Mechanism
Long (≥ 0.8 nm), negatively charged Potent inhibition Optimal orientation and fit for the receptor's sterol nucleus binding region. nih.gov
Long (≥ 0.8 nm), positively charged Weakened inhibition Repulsion from a positively-charged cell surface domain near the receptor. nih.gov
Short (< 0.7 nm), negatively charged Weakened inhibition Interaction with a postulated negative cell surface charge near the receptor, hindering optimal fit. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling in Research Subjects

The study of this compound in research subjects has provided key insights into its pharmacokinetic (PK) profile—what the body does to the compound—and its pharmacodynamic (PD) profile—what the compound does to the body.

Pharmacokinetics (PK): Clinical studies in healthy human subjects have characterized the pharmacokinetic profile of this compound (referred to as TDCA or HY209 in some studies) following both intravenous and topical administration.

Following a single intravenous administration, plasma concentrations of TDCA are rapidly eliminated. nih.gov The systemic exposure, as measured by the maximum plasma concentration (Cmax), demonstrates dose-proportionality, meaning that as the administered dose increases, the measured Cmax increases proportionally. nih.govdovepress.com A study involving single ascending intravenous doses from 0.1 mg/kg to 1.6 mg/kg confirmed this dose-proportional PK profile. dovepress.com Researchers also noted that endogenous plasma TDCA concentrations exhibit a natural circadian rhythm. nih.gov After infusion, the plasma concentration returns to baseline levels quickly, with no significant difference from baseline observed one hour after the infusion ends. nih.gov

When administered as a topical gel, plasma concentrations of TDCA did not show a significant increase. nih.gov The observed changes in plasma levels were more likely a reflection of the natural circadian rhythm of endogenous bile acids rather than systemic absorption from the topical application. nih.gov

Table 2: Summary of Pharmacokinetic Findings for this compound

Administration Route Key Pharmacokinetic Findings Source
Intravenous - Rapid elimination from plasma. nih.gov- Systemic exposure (Cmax) is dose-proportional in the 0.1 to 1.6 mg/kg range. nih.govdovepress.com- Plasma concentrations return to baseline levels approximately one hour post-infusion. nih.gov nih.govdovepress.com

Pharmacodynamics (PD): The primary pharmacodynamic effect of this compound is the modulation of immune responses. nih.gov It functions as an agonist for the G protein-coupled bile acid receptor 19 (GPCR19), which is expressed in immune cells. nih.govdovepress.com

The activation of GPCR19 by this compound is expected to inhibit inflammasome activation. nih.govdovepress.com This mechanism ultimately suppresses the production and secretion of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response. nih.govdovepress.com This targeted action on the inflammasome pathway is the basis for its investigation as a potential agent to alleviate inflammation. nih.gov

Q & A

Q. What are the primary mechanisms by which sodium taurohyodeoxycholate (STHD) modulates bile acid metabolism in experimental models?

STHD is a conjugated bile acid that interacts with nuclear receptors such as FXR (farnesoid X receptor) and influences downstream signaling pathways. In BPA-exposed fetal liver studies, STHD accumulation correlated with reduced Fxr and Shp mRNA expression, suggesting its role in disrupting bile acid homeostasis via receptor-mediated pathways . To study this, researchers can employ qRT-PCR for gene expression profiling, paired with LC-MS/MS for bile acid quantification. Dose-response experiments in in vitro hepatocyte models or in vivo rodent studies are recommended to validate these interactions.

Q. How can researchers ensure the purity and stability of STHD in experimental preparations?

STHD’s hygroscopic nature requires storage in anhydrous conditions at −20°C. Analytical methods such as high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) or mass spectrometry (MS) are critical for verifying chemical integrity . Researchers should include batch-specific certificates of analysis from suppliers and perform periodic stability tests under experimental conditions (e.g., pH, temperature) to avoid degradation artifacts.

Q. What are the standard protocols for incorporating STHD into cell culture studies to assess apoptosis or metabolic effects?

For apoptosis studies, STHD is typically dissolved in sterile PBS or culture media (final concentrations ranging from 10–100 μM). Pre-treatment with calcium chelators (e.g., BAPTA-AM) can help isolate its anti-apoptotic effects, as STHD inhibits calcium-dependent caspase-12 activation . Metabolic assays (e.g., Seahorse XF Analyzer) should include controls for osmolarity and solvent effects (e.g., DMSO ≤0.1%).

Advanced Research Questions

Q. How can conflicting data on STHD’s role in apoptosis be reconciled across different experimental systems?

Discrepancies may arise from cell-type-specific responses or concentration-dependent effects. For example, STHD exhibits anti-apoptotic activity in renal tubular cells via caspase-12 inhibition , but pro-apoptotic effects in cancer models via mitochondrial disruption. To address this, researchers should:

  • Perform comparative dose-response curves in multiple cell lines.
  • Use RNA-seq or proteomics to identify context-dependent signaling networks.
  • Validate findings with genetic tools (e.g., siRNA knockdown of Caspase-12). Cross-referencing with bile acid receptor knockout models (e.g., Fxr−/− mice) can clarify mechanistic dependencies .

Q. What experimental designs are recommended to study STHD’s impact on gut-liver axis communication in metabolic disease models?

A dual approach combining in vivo and ex vivo systems is ideal:

  • In vivo : Administer STHD orally to high-fat-diet-fed rodents and analyze serum bile acids (LC-MS/MS), hepatic transcriptomics, and gut microbiota composition (16S rRNA sequencing).
  • Ex vivo : Use intestinal organoids or precision-cut liver slices to isolate STHD’s direct effects on FXR/TGR5 signaling . Statistical power analysis should account for inter-individual variability in bile acid pools, with sample sizes ≥8 per group.

Q. How should researchers address batch-to-batch variability in STHD when replicating published studies?

Batch variability in bile acid derivatives is common due to synthesis and purification challenges. Mitigation strategies include:

  • Sourcing STHD from suppliers providing NMR and HRMS validation data .
  • Including internal standards (e.g., deuterated bile acids) in LC-MS workflows to normalize quantitation.
  • Reporting lot numbers and purity certificates in methods sections to enhance reproducibility .

Q. What are the best practices for integrating STHD into multi-omics studies to unravel its pleiotropic effects?

Multi-omics integration requires:

  • Transcriptomics : RNA-seq of STHD-treated vs. control tissues, focusing on bile acid transporters (ASBT, OSTα/β) and nuclear receptors.
  • Metabolomics : Untargeted LC-MS to map STHD’s metabolic perturbations (e.g., TCA cycle intermediates, phospholipids).
  • Network analysis : Use tools like MetaboAnalyst or WGCNA to identify hub genes/metabolites. Cross-validate findings with public datasets (e.g., GEO, Metabolomics Workbench) .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise, systematically evaluate variables such as species (human vs. rodent), exposure duration, and bile acid pool composition. For example, STHD’s effects may differ in cholestatic vs. non-cholestatic models .
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, including raw data deposition in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.